7-[(2E)-but-2-en-1-yl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
- This compound is a purine derivative with the systematic name 7-[(2E)-but-2-en-1-yl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione .
- It belongs to the class of xanthine derivatives and contains both a purine ring and an ethylsulfanyl group.
- The compound’s molecular formula is C₁₂H₁₅ClN₄O₂S , and its molecular weight is approximately 314.8 g/mol .
- It is a rare and unique chemical, and its exact properties and applications are still being explored.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not widely documented. researchers can explore modifications of existing purine synthesis pathways to obtain it.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions typical of purines.
Common Reagents and Conditions:
Major Products: These reactions can yield derivatives with modified functional groups, such as alkylated or halogenated purines.
Scientific Research Applications
Medicine: Although limited data exist, researchers have explored the potential pharmacological properties of this compound. It may have implications in drug discovery.
Chemistry: Its unique structure makes it interesting for synthetic chemists studying purine derivatives.
Biology: Investigating its interactions with biological targets could reveal novel pathways or therapeutic applications.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce. Further research is needed to understand how it exerts its effects.
- It likely interacts with cellular receptors, enzymes, or metabolic pathways due to its purine scaffold.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C12H16N4O2S |
---|---|
Molecular Weight |
280.35 g/mol |
IUPAC Name |
7-[(E)-but-2-enyl]-8-ethylsulfanyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C12H16N4O2S/c1-4-6-7-16-8-9(13-12(16)19-5-2)15(3)11(18)14-10(8)17/h4,6H,5,7H2,1-3H3,(H,14,17,18)/b6-4+ |
InChI Key |
VPZBWXYZGDEHPB-GQCTYLIASA-N |
Isomeric SMILES |
CCSC1=NC2=C(N1C/C=C/C)C(=O)NC(=O)N2C |
Canonical SMILES |
CCSC1=NC2=C(N1CC=CC)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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